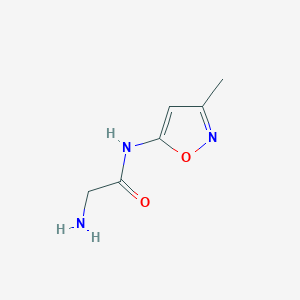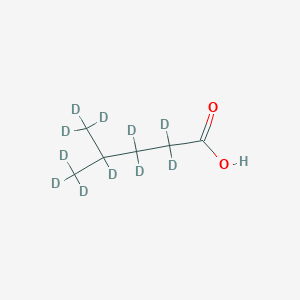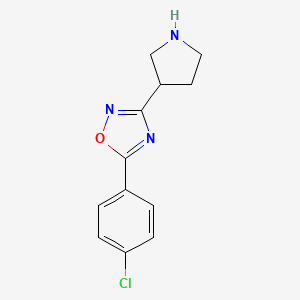
5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
The compound “5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyrrolidinyl group, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the oxadiazole ring . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the chlorophenyl group, and the oxadiazole ring . The spatial arrangement of these groups could have a significant impact on the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the chlorophenyl group, and the oxadiazole ring could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the pyrrolidine ring could contribute to its basicity .Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Kharchenko, Detistov, and Orlov (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are closely related to the target compound. They used a one-pot condensation method and predicted the biological activity of the synthesized compounds using the PASS method (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
- Krolenko, Vlasov, and Zhuravel (2016) synthesized derivatives of 1,2,4-oxadiazole, including those with a pyrrolidine ring, and evaluated their antimicrobial activity. They found that these compounds exhibited strong antimicrobial effects and conducted a structure–activity relationship study for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Potential Anticancer Agents and Apoptosis Inducers
- Zhang et al. (2005) discovered a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which induces apoptosis in cancer cell lines. Although slightly different from the target compound, it shows the potential anticancer applications of similar 1,2,4-oxadiazole derivatives (Zhang et al., 2005).
Synthesis of Derivatives for Antitubercular and Antioxidant Activities
- Prathap, Himaja, Mali, and Munirajasekhar (2014) synthesized a series of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, showing good antitubercular activity and poor antioxidant activity. This research illustrates the potential of 1,2,4-oxadiazole derivatives in treating tuberculosis (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Photoluminescence and Electroluminescence Studies
- Wang, Xie, Li, and Li (2007) investigated the photoluminescence and electroluminescence properties of a new 1,3,4-oxadiazole-containing rhenium(I) complex. Such studies contribute to the understanding of the photophysical properties of 1,2,4-oxadiazole derivatives and their potential application in optoelectronic devices (Wang, Xie, Li, & Li, 2007).
Antitumor Activity of Natural Product Analogs
- Maftei, Fodor, Jones, Franz, Kelter, Fiebig, and Neda (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and evaluated their antitumor activity. Compound 7, a derivative, showed potent activity against several cancer cell lines, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
In silico Study of Antitubercular Agents
- Joshi, More, Kulkarni, Nelaguddad, and Kulkarni (2015) conducted a combined pharmacophore and molecular docking-based in silico study of pyrrolyl 1,3,4-oxadiazole benzothioate derivatives as antitubercular agents. This research demonstrates the utility of computational methods in understanding the structure-activity relationship of 1,2,4-oxadiazole derivatives (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYCTSUUYQRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



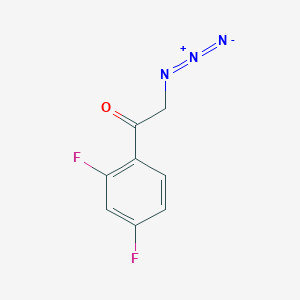
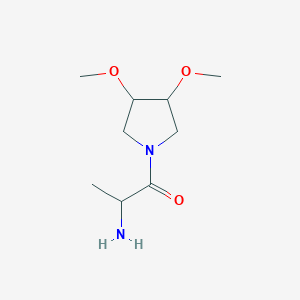
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)
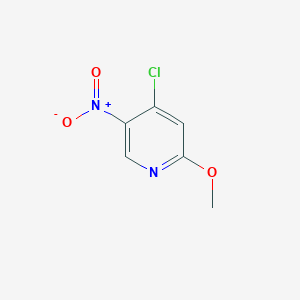
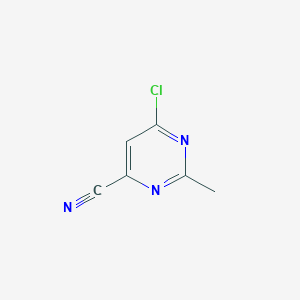
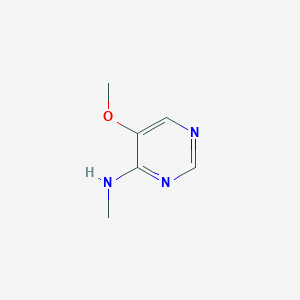
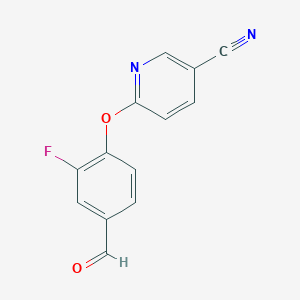
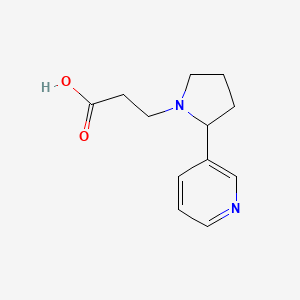
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
